Array ( [bid] => 1433756 )
Field: Organic Chemistry and Pharmacology
Application: Organoboron compounds, such as aryl borate, are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology. In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs.
Methods: The compound can be synthesized through nucleophilic and amidation reactions.
N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative notable for its unique structural features and reactivity. This compound consists of a benzamide core with a tetramethyl-1,3,2-dioxaborolane moiety and an isobutyl group. Its molecular formula is , and it has a molecular weight of 303.20 g/mol . The presence of the dioxaborolane group enhances its utility in organic synthesis, particularly in cross-coupling reactions.
While specific biological activity data for N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is limited, compounds containing boron moieties have been studied for their potential pharmacological properties. Boronic acids and esters are known to interact with biological targets such as enzymes and receptors, potentially influencing metabolic pathways or exhibiting therapeutic effects. Further research is necessary to elucidate the specific biological activities of this compound.
The synthesis of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step synthetic routes:
N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications:
Interaction studies involving N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are essential for understanding its reactivity and potential biological interactions. These studies typically focus on:
Such studies can provide insights into its potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Here are some notable examples:
These compounds highlight the versatility of boron-containing structures in organic chemistry while underscoring the unique characteristics of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide due to its specific functional groups and substituents.
The compound’s structure comprises three distinct regions:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₆BNO₃ | |
| Molecular Weight (g/mol) | 303.20 | |
| SMILES | CC(C)CNC(=O)C1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1 |
Boronic acids and esters emerged as pivotal reagents in organic synthesis following the discovery of the Suzuki-Miyaura cross-coupling reaction in 1979 . This reaction enabled efficient carbon-carbon bond formation, revolutionizing access to biaryl structures in pharmaceuticals and materials. Pinacol boronic esters, such as the tetramethyl-1,3,2-dioxaborolane moiety in this compound, gained prominence due to their:
The integration of boronic esters into benzamide frameworks, as seen in this compound, reflects advances in:
This compound belongs to the arylboronic ester subclass, characterized by:
Recent studies highlight this compound’s utility in:
N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative that exists as a solid at ambient conditions [1] [2]. The compound possesses a molecular formula of C₁₇H₂₆BNO₃ and a molecular weight of 303.20 g/mol [3] [1] [2]. It is identified by the Chemical Abstracts Service number 1509932-23-3 [3] [1] [2].
The molecular structure consists of a benzamide core functionalized with a tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the para position and an isobutyl (2-methylpropyl) group attached to the nitrogen atom . This structural arrangement confers unique physicochemical properties that distinguish it from conventional benzamide derivatives.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₆BNO₃ | [3] [1] [2] |
| Molecular Weight (g/mol) | 303.20 | [3] [1] [2] |
| CAS Number | 1509932-23-3 | [3] [1] [2] |
| Physical State (25°C) | Solid | [1] [2] |
| Density (g/cm³) | Not available | [3] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
The compound exhibits a topological polar surface area of 47.56 Ų and a calculated partition coefficient (LogP) of 2.3716, indicating moderate lipophilicity [1]. These parameters suggest favorable characteristics for membrane permeability while maintaining adequate aqueous solubility for synthetic applications.
The solubility profile of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is significantly influenced by the presence of both the hydrophobic boronic ester moiety and the polar benzamide functionality. The pinacol boronic ester group enhances stability and solubility compared to free boronic acids, making it suitable for various organic synthesis applications [5].
Based on structural analogs and related tetramethyl-1,3,2-dioxaborolan-2-yl benzamide derivatives, the compound demonstrates enhanced solubility in polar aprotic solvents such as tetrahydrofuran, 1,4-dioxane, and dichloromethane [6] [5]. The boronic ester functionality provides improved solubility characteristics compared to corresponding boronic acids, which are often limited by their tendency to form hydrogen-bonded networks [5].
The compound shows moderate solubility in alcohols, with ethanol and methanol providing adequate dissolution for synthetic manipulations [6]. The presence of the isobutyl substituent introduces hydrophobic character that may limit solubility in highly polar protic solvents [1].
Limited aqueous solubility is expected due to the predominantly organic nature of the molecule, with the hydrophobic pinacol protecting group and aromatic framework reducing water compatibility [5]. However, the amide functionality provides some polar character that may allow for minimal aqueous solubility under specific conditions.
The thermodynamic stability of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily governed by the stability of the boronic ester linkage and the benzamide framework. Pinacol boronic esters demonstrate enhanced thermal stability compared to other boronic acid protecting groups due to the formation of a stable six-membered ring structure [7] [8].
Related boronic ester compounds exhibit thermal stability up to approximately 200°C with minimal decomposition [7] [9]. The pinacol protecting group provides kinetic stabilization through steric hindrance and electronic effects that reduce the susceptibility to hydrolysis and transesterification reactions [8].
| Temperature (°C) | Observation | Reference |
|---|---|---|
| 200 | Structure remains intact, minimal decomposition | [7] [9] |
| 250 | Partial decomposition of organic components | [7] [9] |
| 300 | Significant thermal degradation | [7] [9] |
| 350-400 | Complete decomposition of organic framework | [7] [9] |
The enhanced stability is attributed to the formation of nitrogen-boron coordination bonds, which provide additional stabilization through internal coordination [7] [8]. This interaction strengthens the overall molecular framework and contributes to improved thermal resistance.
Boronic esters, including tetramethyl-1,3,2-dioxaborolan-2-yl derivatives, demonstrate moderate hydrolytic stability under neutral and basic conditions but show increased susceptibility under acidic conditions [8] . The pinacol protecting group significantly reduces the rate of hydrolysis compared to unprotected boronic acids [11].
Under neutral pH conditions, the compound exhibits good stability with minimal hydrolysis over extended periods at ambient temperature [8]. The steric hindrance provided by the methyl groups on the dioxaborolane ring creates a protective environment around the boron center, reducing nucleophilic attack by water molecules.
Acidic conditions promote hydrolysis through protonation of the oxygen atoms in the dioxaborolane ring, leading to ring opening and subsequent release of pinacol [8]. The rate of hydrolysis increases significantly at pH values below 5, with complete conversion to the corresponding boronic acid occurring under strongly acidic conditions.
Basic conditions also facilitate hydrolysis, though through a different mechanism involving hydroxide attack on the boron center [8]. However, the rate is generally slower than under acidic conditions due to the protective steric effects of the pinacol framework.
The oxidative stability of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is influenced by both the boronic ester moiety and the organic framework. Boronic esters demonstrate moderate resistance to oxidation under ambient conditions but can undergo oxidative degradation in the presence of strong oxidizing agents .
The benzamide framework shows good oxidative stability under normal storage and handling conditions. The electron-donating methyl groups on the dioxaborolane ring provide some protection against oxidative attack, while the aromatic system remains stable under moderate oxidative stress .
Atmospheric oxygen generally does not cause significant degradation at ambient temperature, allowing for storage under normal atmospheric conditions . However, prolonged exposure to elevated temperatures in the presence of oxygen may lead to gradual oxidative decomposition [9].
Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can cause rapid oxidation of the boronic ester to form the corresponding phenol and boric acid derivatives . This reactivity can be utilized synthetically for controlled oxidative transformations.
The ultraviolet-visible absorption profile of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is characterized by electronic transitions typical of substituted benzamide derivatives. The compound exhibits primary absorption bands in the UV region, with the main absorption maximum expected between 280-320 nm [14] [15].
The π→π* transitions of the aromatic benzamide system dominate the UV absorption spectrum, with the electron-donating tetramethyl-1,3,2-dioxaborolan-2-yl substituent causing a modest bathochromic shift compared to unsubstituted benzamide [15]. This red-shift is attributed to the extended conjugation and electron-donating effects of the boronic ester group.
Solvent effects significantly influence the absorption characteristics, with polar solvents typically causing modest shifts in the absorption maxima [15]. The compound shows characteristic vibronic fine structure in the absorption bands when measured in non-polar solvents, which becomes less pronounced in polar media due to solvent-solute interactions.
The extinction coefficient values are expected to be moderate, consistent with substituted benzamide derivatives, typically ranging from 10³ to 10⁴ M⁻¹cm⁻¹ for the main absorption bands [15]. The boronic ester substituent contributes additional electronic density to the aromatic system, potentially enhancing the oscillator strength of the electronic transitions.
| Technique | Value/Range | Reference |
|---|---|---|
| ¹H NMR (aromatic region) | 7.5-8.0 ppm | [16] [5] |
| ¹H NMR (pinacol methyls) | 1.2-1.4 ppm | [16] [5] |
| ¹³C NMR (carbonyl) | 165-170 ppm | [16] [5] |
| ¹³C NMR (pinacol quaternary) | 80-85 ppm | [16] [5] |
| IR (C=O stretch) | ~1650 cm⁻¹ | [16] [5] |
| IR (B-O stretch) | ~1350 cm⁻¹ | [16] [5] |
| UV-Vis (λmax estimate) | 280-320 nm | [14] [15] |
| Fluorescence (estimated) | Weak to moderate | [17] [18] |
The fluorescence characteristics of N-(2-methylpropyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are influenced by the electronic properties of both the benzamide chromophore and the boronic ester substituent. Benzamide derivatives typically exhibit weak to moderate fluorescence due to efficient non-radiative decay pathways [17] [18].
The emission spectrum is expected to show a red-shifted maximum compared to the absorption, consistent with the Stokes shift observed in aromatic amide compounds [18]. The fluorescence quantum yield is anticipated to be low to moderate, typically ranging from 0.01 to 0.1 in solution, which is characteristic of benzamide derivatives [17] [18].
Solvent polarity effects significantly influence the fluorescence properties, with polar solvents generally leading to reduced quantum yields due to enhanced non-radiative decay through charge transfer states [19]. The presence of the electron-donating boronic ester group may facilitate intramolecular charge transfer processes that compete with fluorescence emission.
Solid-state fluorescence may be enhanced compared to solution-phase measurements due to restricted molecular motion and reduced non-radiative decay pathways [17] [18]. The rigid crystal lattice environment can suppress internal conversion processes, potentially leading to improved emission characteristics in the solid state.